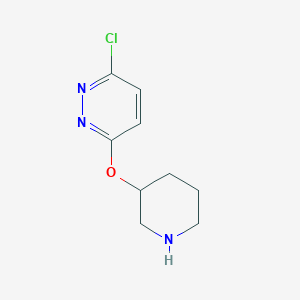
3-Chloro-6-(piperidin-3-yloxy)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-(3-piperidinyloxy)-pyridazine is a heterocyclic organic compound that contains a pyridazine ring substituted with a chlorine atom and a piperidinyloxy group. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-(3-piperidinyloxy)-pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and dicarbonyl compounds.
Chlorination: Introduction of the chlorine atom at the 3-position of the pyridazine ring can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Substitution with Piperidinyloxy Group: The final step involves the substitution of the chlorine atom with a piperidinyloxy group, which can be facilitated by nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyloxy group.
Reduction: Reduction reactions could potentially target the pyridazine ring or the piperidinyloxy group.
Substitution: The chlorine atom in the pyridazine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could result in various substituted pyridazines.
Scientific Research Applications
3-Chloro-6-(3-piperidinyloxy)-pyridazine may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-chloro-6-(3-piperidinyloxy)-pyridazine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. The piperidinyloxy group could play a role in binding to the target site, while the pyridazine ring might be involved in electronic interactions.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-(3-morpholinyl)-pyridazine: Similar structure but with a morpholine group instead of a piperidinyloxy group.
3-Chloro-6-(3-pyrrolidinyl)-pyridazine: Contains a pyrrolidine group instead of a piperidinyloxy group.
Uniqueness
3-Chloro-6-(3-piperidinyloxy)-pyridazine is unique due to the presence of the piperidinyloxy group, which may confer distinct biological or chemical properties compared to its analogs. This uniqueness can be exploited in designing compounds with specific desired activities.
Properties
Molecular Formula |
C9H12ClN3O |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
3-chloro-6-piperidin-3-yloxypyridazine |
InChI |
InChI=1S/C9H12ClN3O/c10-8-3-4-9(13-12-8)14-7-2-1-5-11-6-7/h3-4,7,11H,1-2,5-6H2 |
InChI Key |
AFAQCDVDGPIHIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OC2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



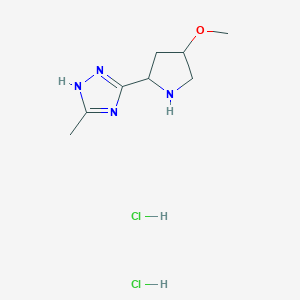
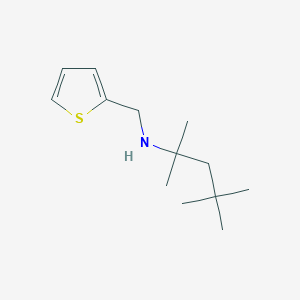
![1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene](/img/structure/B13250973.png)


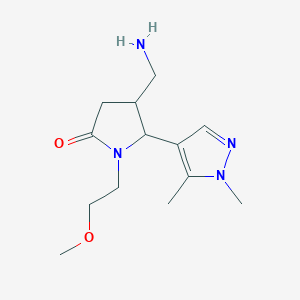
![3-(2-Aminoethyl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13250994.png)
![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine](/img/structure/B13250995.png)
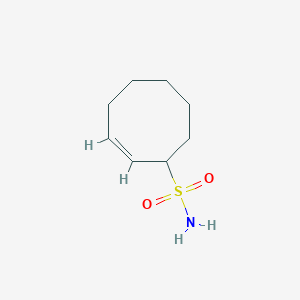
![[(1H-imidazol-2-yl)carbamoyl]formic acid](/img/structure/B13251004.png)
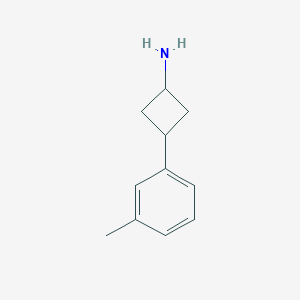
![N-[(5-methylpyrimidin-2-yl)methyl]cyclopropanamine](/img/structure/B13251013.png)
![2,2-Dimethyl-3-[(4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B13251024.png)
